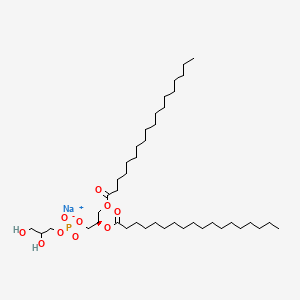
1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a synthetic phospholipid commonly used in various scientific and industrial applications. This compound is a type of phosphatidylglycerol, which is a minor component of cell membranes, particularly in bacteria. It is known for its role in enhancing respiratory mucus clearance in cystic fibrosis and is widely used in the formulation of liposomes for drug delivery systems .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is synthesized through a multi-step process involving the esterification of glycerol with stearic acid, followed by phosphorylation and subsequent conversion to the sodium salt form. The general synthetic route includes:
Esterification: Glycerol is esterified with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The resulting diester is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid.
Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, typically involves large-scale esterification and phosphorylation processes under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反応の分析
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and stearic acid.
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative degradation products.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Peroxides and other oxidative degradation products.
Substitution: Various substituted phospholipids depending on the nucleophile used.
科学的研究の応用
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, particularly in bacterial membranes.
Medicine: Utilized in the formulation of liposomes for drug delivery, enhancing the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of cosmetics and personal care products due to its emulsifying properties
作用機序
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. In drug delivery systems, it forms stable liposomes that encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific tissues. The compound interacts with cellular membranes, enhancing the uptake and efficacy of the encapsulated drugs .
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt: Contains unsaturated fatty acid chains, leading to different membrane fluidity properties.
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt: Contains shorter fatty acid chains, affecting its melting temperature and membrane interactions.
Uniqueness
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is unique due to its saturated stearic acid chains, which confer high stability and low permeability to the membranes it forms. This makes it particularly useful in applications requiring robust and stable lipid bilayers, such as in drug delivery systems and studies of membrane dynamics .
特性
CAS番号 |
200880-42-8 |
|---|---|
分子式 |
C42H83NaO10P |
分子量 |
802.1 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/t39?,40-;/m1./s1 |
InChIキー |
IUBKCLFRZBJGPG-QTOMIGAPSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
外観 |
Assay:≥98%A crystalline solid |
同義語 |
Octadecanoic Acid (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Monosodium Salt; _x000B_1,2-Dioctadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Monosodium Salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















